molecular formula C22H37ClO3 B14268339 2-Chloro-5-(hexadecyloxy)benzene-1,4-diol CAS No. 138870-68-5

2-Chloro-5-(hexadecyloxy)benzene-1,4-diol

Cat. No.: B14268339
CAS No.: 138870-68-5
M. Wt: 385.0 g/mol
InChI Key: GUGGGQYYYYCHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(hexadecyloxy)benzene-1,4-diol is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a chlorine atom, a hexadecyloxy group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(hexadecyloxy)benzene-1,4-diol typically involves the following steps:

    Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the para position relative to the hydroxyl group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Alkylation: The amino group is replaced with a hexadecyloxy group through an alkylation reaction using hexadecanol and a suitable catalyst.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the second hydroxyl group at the ortho position relative to the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(hexadecyloxy)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or the hexadecyloxy group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated or dealkylated products.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-5-(hexadecyloxy)benzene-1,4-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(hexadecyloxy)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the hexadecyloxy group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(hexadecyloxy)benzene-1,3-diol
  • 2-Chloro-6-(hexadecyloxy)benzene-1,4-diol
  • 2-Bromo-5-(hexadecyloxy)benzene-1,4-diol

Uniqueness

2-Chloro-5-(hexadecyloxy)benzene-1,4-diol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and hexadecyloxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

CAS No.

138870-68-5

Molecular Formula

C22H37ClO3

Molecular Weight

385.0 g/mol

IUPAC Name

2-chloro-5-hexadecoxybenzene-1,4-diol

InChI

InChI=1S/C22H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-22-18-20(24)19(23)17-21(22)25/h17-18,24-25H,2-16H2,1H3

InChI Key

GUGGGQYYYYCHJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C(=C1)O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.